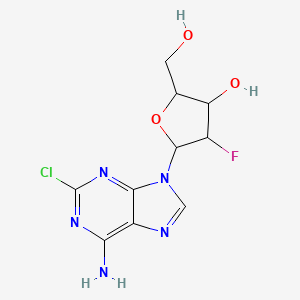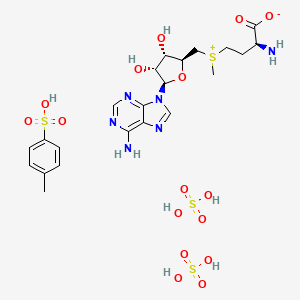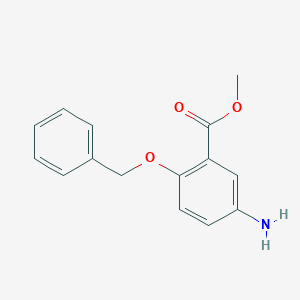
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate 5'-(4-Methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate 5’-(4-Methylbenzenesulfonate)” is an intermediate in the synthesis of Gemcitabine metabolites . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .
Molecular Structure Analysis
The molecular formula of this compound is C30H25F2N3O8S . The molecular weight is 625.6 . Unfortunately, the specific molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound appears as a brown solid . It is soluble in DCM and Ethyl Acetate .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate 5'-(4-Methylbenzenesulfonate) involves the protection of the hydroxyl group at the 3' position of the deoxyribose ring, followed by the selective benzylation of the 5' hydroxyl group. The cytidine base is then selectively deaminated and the resulting uridine derivative is reacted with benzoyl chloride to form the benzoylated product. Finally, the 2',2'-difluoro group is introduced to the nucleoside using a fluorinating agent, followed by the benzoation of the 3' hydroxyl group and sulfonation of the 5' hydroxyl group.", "Starting Materials": [ "Cytidine", "Benzoyl chloride", "4-Methylbenzenesulfonyl chloride", "2,2-difluoro-1,1,3,3-tetraisopropyldisiloxane", "Triethylamine", "Sodium bicarbonate", "Methanol", "Chloroform", "Acetonitrile", "Dimethylformamide", "Pyridine", "Diisopropylethylamine" ], "Reaction": [ "1. Protection of 3' hydroxyl group of cytidine with 2,2-dimethoxypropane in the presence of triethylamine and methanol.", "2. Benzylation of 5' hydroxyl group with benzyl chloride in the presence of sodium bicarbonate and dimethylformamide.", "3. Deamination of cytidine base with sodium nitrite in the presence of acetic acid.", "4. Reaction of resulting uridine derivative with benzoyl chloride in the presence of pyridine to form N-benzoyluridine.", "5. Introduction of 2',2'-difluoro group to N-benzoyluridine using 2,2-difluoro-1,1,3,3-tetraisopropyldisiloxane and diisopropylethylamine in chloroform.", "6. Benzoation of 3' hydroxyl group with benzoyl chloride in the presence of pyridine.", "7. Sulfonation of 5' hydroxyl group with 4-methylbenzenesulfonyl chloride in the presence of triethylamine and acetonitrile.", "8. Purification of the final product using column chromatography." ] } | |
Numéro CAS |
1151528-38-9 |
Formule moléculaire |
C₃₀H₂₅F₂N₃O₈S |
Poids moléculaire |
625.6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)
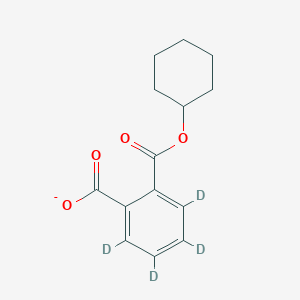
![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)
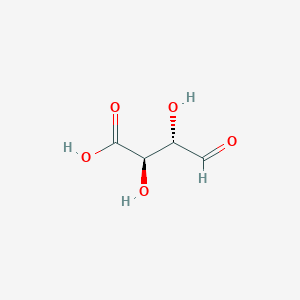

![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)
